Chlorpheniramine N-Oxide Dihydrochloride
Description
Contextualization as a Key Metabolite within Antihistamine Biotransformation Pathways
Chlorpheniramine (B86927) undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary routes of biotransformation include N-demethylation and N-oxidation. nih.govsemanticscholar.org The N-oxidation pathway results in the formation of Chlorpheniramine N-Oxide. youtube.com This metabolic process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6, and flavin-containing monooxygenases (FMOs). nih.gov
Research Significance in Understanding Pharmacokinetics and Pharmacodynamics of Parent Compounds
The scientific investigation of Chlorpheniramine N-Oxide Dihydrochloride (B599025) holds considerable importance for elucidating the pharmacokinetics and pharmacodynamics of chlorpheniramine. The formation of this N-oxide metabolite can be a significant pathway for the deactivation and subsequent excretion of the parent drug. youtube.com A thorough understanding of the rate and extent of this metabolic conversion is vital for predicting the half-life and clearance of chlorpheniramine, which are key pharmacokinetic parameters.
Furthermore, while some metabolites of drugs can be pharmacologically active, the activity of Chlorpheniramine N-Oxide has been a subject of research. nih.gov Determining whether this metabolite contributes to the antihistaminic effect, possesses any of its own pharmacological or toxicological properties, or is simply an inactive excretion product is crucial for a complete pharmacodynamic profile of chlorpheniramine. The availability of Chlorpheniramine N-Oxide Dihydrochloride as a certified reference material facilitates its accurate identification and quantification in biological matrices during preclinical and clinical studies, thereby enabling a more precise characterization of chlorpheniramine's metabolic fate. sigmaaldrich.com
Chemical and Physical Properties
| Property | Value |
| CAS Number | 120244-82-8 nih.gov |
| Molecular Formula | C16H19ClN2O・2HCl nih.gov |
| Molecular Weight | 363.71 g/mol nih.gov |
| IUPAC Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide dihydrochloride |
| Synonyms | γ-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine N-Oxide Dihydrochloride nih.gov |
Key Compounds in Chlorpheniramine Metabolism
| Compound Name | Role in Biotransformation |
| Chlorpheniramine | Parent drug, a first-generation antihistamine. wikipedia.org |
| Chlorpheniramine N-Oxide | A major metabolite formed through N-oxidation. |
| Desmethyl-chlorpheniramine | A metabolite formed through N-demethylation. nih.gov |
| Didesmethyl-chlorpheniramine | A metabolite formed through further N-demethylation. nih.gov |
| CYP2D6 | A key cytochrome P450 enzyme involved in the metabolism of chlorpheniramine. nih.gov |
| Flavin-containing monooxygenase (FMO) | An enzyme that can catalyze the N-oxidation of chlorpheniramine. youtube.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21Cl3N2O |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H |
InChI Key |
OHKSBZICVDICGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies of Chlorpheniramine N Oxide Dihydrochloride
Strategies for N-Oxidation of Chlorpheniramine (B86927)
The primary step in the synthesis of Chlorpheniramine N-Oxide Dihydrochloride (B599025) is the N-oxidation of the chlorpheniramine base. This reaction targets the tertiary amine group in the dimethylaminopropyl side chain. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide.
Peroxide-Mediated Oxidation Techniques
Peroxides are common and effective reagents for the N-oxidation of tertiary amines, including chlorpheniramine. Both organic and inorganic peroxides can be employed for this transformation.
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for the N-oxidation of amines. The reaction is typically carried out in a low-polarity organic solvent, such as dichloromethane. A Chinese patent describes a process for preparing a chlorpheniramine oxide impurity where m-chloroperoxybenzoic acid is a preferred oxidant google.com. The process involves reacting chlorpheniramine with m-CPBA in dichloromethane at a controlled temperature, ranging from -20 °C to 0 °C, with a preferred temperature of -10 °C google.com. The molar ratio of chlorpheniramine to the oxidant is suggested to be in the range of 1:1.5 to 1:3.5, with a preference for 1:2.4 google.com. To neutralize the m-chlorobenzoic acid byproduct and maintain a favorable reaction environment, a basic substance like sodium bicarbonate is often added google.com.
Hydrogen peroxide (H₂O₂) is another key peroxide used for N-oxidation, often in the presence of a catalyst. While direct reaction with hydrogen peroxide can be slow, its efficacy is significantly enhanced by various catalysts. For the N-oxidation of pyridine (B92270) derivatives, which is structurally analogous to the pyridine ring in chlorpheniramine, hydrogen peroxide has been used with catalysts like recyclable anhydrides and green heteropolyacids rsc.orgresearchgate.net. A patent also describes the oxidation of pyridine and its derivatives using hydrogen peroxide in the presence of a supported sulfonic acid or carboxylic acid catalyst google.com. These methods could potentially be adapted for the N-oxidation of chlorpheniramine.
The table below summarizes typical conditions for peroxide-mediated N-oxidation of chlorpheniramine.
| Oxidizing Agent | Solvent | Catalyst | Temperature | Molar Ratio (Amine:Oxidant) | Reference |
| m-CPBA | Dichloromethane | None | -20 to 0 °C | 1:1.5 - 1:3.5 | google.com |
| Hydrogen Peroxide | Water/Organic | Anhydride/Heteropolyacid | 70-90 °C | 1:2 | rsc.orgresearchgate.net |
Application of Other Oxidizing Agents in N-Oxide Formation
Beyond m-CPBA and hydrogen peroxide, other oxidizing agents have been reported for the N-oxidation of pyridines and tertiary amines, which could be applicable to chlorpheniramine. These include other peroxy acids such as peracetic acid and peroxybenzoic acid arkat-usa.orgwikipedia.org. The choice of the oxidizing agent can influence the reaction rate, yield, and impurity profile. For instance, a review on the chemistry of pyridine N-oxides mentions the use of various oxidizing agents, including Caro's acid and dioxiranes arkat-usa.org. The selection of an appropriate agent would depend on factors such as substrate reactivity, desired selectivity, and process safety considerations.
Dihydrochloride Salt Formation from the N-Oxide
Following the N-oxidation of chlorpheniramine to its N-oxide base, the next step is the formation of the dihydrochloride salt. This is a crucial step for the isolation, purification, and stability of the final product. The N-oxide base, being weakly basic, can react with hydrochloric acid to form a salt. The formation of the dihydrochloride indicates that both the pyridine nitrogen and the N-oxide functional group can be protonated.
A general procedure for the formation of a hydrochloride salt of a pyridine N-oxide involves dissolving the N-oxide in a suitable solvent and treating it with hydrogen chloride. For example, a procedure for pyridine-N-oxide hydrochloride involves bubbling gaseous hydrogen chloride into the reaction mixture after oxidation orgsyn.org. The resulting hydrochloride salt often has improved crystallinity compared to the free base, facilitating its purification by recrystallization. The removal of solvents and any excess acid is typically achieved under vacuum orgsyn.org. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Optimization of Synthetic Routes and Reaction Conditions
The optimization of the synthetic route for Chlorpheniramine N-Oxide Dihydrochloride is essential for maximizing yield, minimizing impurities, and ensuring a reproducible and scalable process. Key parameters to consider for optimization include:
Choice of Oxidant and Catalyst: As discussed, different oxidizing agents and catalysts can be used. A systematic study comparing the efficacy of m-CPBA, H₂O₂ with various catalysts, and other oxidants would be necessary to identify the most efficient system.
Reaction Temperature: The temperature can significantly affect the reaction rate and the formation of byproducts. The Chinese patent suggests a low-temperature range (-20 to 0 °C) for m-CPBA oxidation to likely control the exothermic nature of the reaction and minimize degradation google.com.
Stoichiometry of Reactants: The molar ratio of chlorpheniramine to the oxidizing agent needs to be carefully controlled to ensure complete conversion of the starting material while avoiding over-oxidation or other side reactions google.com.
Solvent System: The choice of solvent can influence the solubility of reactants and the reaction kinetics. Dichloromethane is mentioned as a suitable solvent for m-CPBA oxidation google.com.
pH and Additives: The addition of a base, such as sodium bicarbonate, during m-CPBA oxidation helps to neutralize the acidic byproduct and can improve the reaction outcome google.com.
Purification of the N-Oxide Base: Before salt formation, purification of the crude N-oxide may be necessary. A patent suggests purification of a chlorpheniramine oxide impurity using a silica (B1680970) gel column with a dichloromethane:methanol eluent google.com.
Conditions for Salt Formation and Recrystallization: The method of introducing hydrochloric acid (e.g., gaseous HCl vs. aqueous HCl) and the choice of solvent for precipitation and recrystallization are critical for obtaining the final product in high purity and good yield.
Generation of Related Impurities and Reference Standards
During the synthesis of this compound, several impurities can be generated. The identification and control of these impurities are critical for the quality of the final product, especially if it is to be used as a reference standard. Potential sources of impurities include:
Unreacted Starting Material: Incomplete oxidation can lead to the presence of residual chlorpheniramine in the final product.
Byproducts of the Oxidation Reaction: Over-oxidation or side reactions can lead to the formation of other related substances. For instance, N-demethylation of chlorpheniramine is a known metabolic pathway and could potentially occur as a chemical degradation pathway, leading to the formation of N-desmethyl and N,N-didesmethyl chlorpheniramine N-oxides nih.gov.
Degradation Products: Chlorpheniramine and its N-oxide derivative may be susceptible to degradation under certain conditions of temperature, pH, and light actapharmsci.comceu.es. A study on the stability of chlorpheniramine maleate (B1232345) in solution showed degradation of the maleate moiety, but the chlorpheniramine itself was stable under the tested conditions nih.govjst.go.jp. However, interactions with other components in a formulation can lead to degradation products ceu.es.
Process-Related Impurities: These can include residual solvents, reagents, and catalysts.
The synthesis of this compound itself is often aimed at producing a reference standard for the identification and quantification of this compound as an impurity or metabolite in chlorpheniramine drug substances and products. Several chemical suppliers offer this compound as an impurity standard synthinkchemicals.com. The availability of well-characterized reference standards is essential for analytical method development and validation in the pharmaceutical industry synthinkchemicals.com.
Advanced Analytical and Spectroscopic Characterization of Chlorpheniramine N Oxide Dihydrochloride
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for resolving Chlorpheniramine (B86927) N-Oxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prominent technique, though others like High-Performance Thin Layer Chromatography (HPTLC) and electrokinetic chromatography also find application.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC methods are essential for the quality control of Chlorpheniramine, with a specific focus on identifying and quantifying impurities, including the N-oxide. These methods are developed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from any potential degradation products formed under stress conditions like oxidation, hydrolysis, and heat. iomcworld.org
The separation of Chlorpheniramine N-Oxide from Chlorpheniramine and other impurities is typically achieved using reversed-phase HPLC.
Column Chemistry : Octadecylsilane (C18) and Octylsilane (C8) columns are widely used. A C18 column (e.g., Ultimate XDB-C18 or Gemini C18) is often selected for its hydrophobic retention capabilities, which are effective in separating compounds with differing polarities. iomcworld.orggoogle.com A Cogent Bidentate C8™ column has also been shown to provide high-resolution baseline separation of Chlorpheniramine and its specified impurities, including the N-oxide. mtc-usa.com The choice of a column with low silanol (B1196071) activity, such as Newcrom R1, can also be beneficial. sielc.com
Mobile Phase Composition : The mobile phase is critical for achieving the desired separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.
An aqueous phase often consists of a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate or ammonium (B1175870) dihydrogen phosphate) to control pH, which influences the ionization state and retention of the analytes. iomcworld.orggoogle.com The pH is often adjusted to an acidic value, such as 3.0. google.com
Ion-pairing agents, like octane (B31449) sulphonate sodium salt, may be added to the mobile phase to improve the retention and peak shape of ionic compounds. iomcworld.org
Acetonitrile (B52724) is a frequently used organic modifier due to its low viscosity and UV transparency. iomcworld.orggoogle.commtc-usa.com Methanol can also be used. wisdomlib.orgnih.gov
A typical mobile phase might be a mixture of an ammonium dihydrogen phosphate solution (pH adjusted to 3.0) and acetonitrile. google.com Another example is a gradient elution with 0.05% trifluoroacetic acid (TFA) in water and acetonitrile. mtc-usa.com
Table 1: Example HPLC Method Parameters for Chlorpheniramine and Related Substances
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chromatographic Column | Cogent Bidentate C8™, 4µm, 100Å | Ultimate XDB-C18 | Gemini C-18, 5 µm |
| Mobile Phase | A: 95% DI Water/ 5% ACN/ 0.05% TFA B: ACN/ 0.05% TFA | NH₄H₂PO₄ (pH 3.0) and Acetonitrile (80:20 v/v) | Potassium dihydrogen phosphate, octane sulphonate sodium salt, water, and acetonitrile | | Elution Mode | Gradient | Isocratic | Isocratic | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | | Column Temperature | Ambient | 35 °C | 30 °C | | Injection Volume | 10 µL | 20 µL | 50 µL | Source: iomcworld.orggoogle.commtc-usa.com
Ultraviolet (UV) detection is the most common method for the quantification of Chlorpheniramine N-Oxide and related compounds.
UV Detection : Detection is typically performed at a wavelength where all compounds of interest exhibit significant absorbance. Wavelengths such as 214 nm, 225 nm, and 235 nm are frequently employed. iomcworld.orgmtc-usa.comwisdomlib.org A wavelength of 225 nm is noted in a method specifically identifying Chlorpheniramine N-oxide as an impurity. google.commtc-usa.com
Photodiode Array (PDA) Detection : A PDA detector offers significant advantages by acquiring spectra across a range of wavelengths simultaneously. This capability is crucial for assessing peak purity, which confirms that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. This is particularly important in forced degradation studies where unknown degradation products might be formed. mfd.org.mk
A key objective of any validated HPLC method is to achieve adequate resolution between the main component (Chlorpheniramine) and all potential impurities, including process impurities and degradation products. The N-oxide is a known degradation and oxidative impurity. iomcworld.orggoogle.com
Methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure selectivity. iomcworld.org This involves demonstrating baseline separation between the peak for Chlorpheniramine N-Oxide and peaks for the parent drug and other known impurities like Chlorpheniramine Related Compounds A, B, and C. iomcworld.orgmtc-usa.com In one method, Chlorpheniramine eluted at approximately 21 minutes, while its impurity C (often the N-oxide) had a relative retention time of 1.1, indicating successful separation. iomcworld.org Another method demonstrated baseline separation of six specified impurities, with Chlorpheniramine N-oxide eluting after the main Chlorpheniramine peak. mtc-usa.com
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC offers a rapid and cost-effective alternative to HPLC for the simultaneous analysis of multiple components in pharmaceutical formulations. nih.gov While less common for impurity profiling of a single substance, it is effective for separating active ingredients in combination products.
For the analysis of Chlorpheniramine and its combinations, HPTLC methods have been developed using silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.netnih.gov A representative mobile phase for separating Chlorpheniramine from other drugs is a mixture of chloroform, methanol, and ammonia. nih.govresearchgate.net Detection is typically carried out using a densitometer in absorbance or reflectance mode at a suitable wavelength, such as 270 nm or 212 nm. nih.govnih.govakjournals.com The retardation factor (RF) is used to identify the compounds. In one study, the RF for Chlorpheniramine was found to be 0.15 ± 0.02. akjournals.com These methods are validated for precision, accuracy, and robustness as per ICH guidelines. nih.gov
Table 2: Example HPTLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plates | Silica gel 60 F254 aluminum sheets |
| Mobile Phase | Ethyl acetate: Methanol: Toluene: Ammonia (7:1.5:1:0.5, v/v/v/v) | Chloroform: Methanol: Ammonia (7.75: 2.25: 0.1, v/v/v) |
| Detection Wavelength | 270 nm (reflectance mode) | 261 nm |
| Analyte (Example) | Chlorpheniramine Maleate (B1232345) | Chlorpheniramine Maleate |
Source: nih.govresearchgate.net
Electrokinetic Chromatography Applications
Micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, has been reported for the simultaneous determination of Chlorpheniramine Maleate in combination with other drugs. nih.govijrpr.com This high-resolution technique separates analytes based on their differential partitioning between an aqueous buffer and pseudo-stationary phase micelles. MEKC offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. While specific applications focusing solely on Chlorpheniramine N-Oxide Dihydrochloride (B599025) are not widely documented, the principles of MEKC are well-suited for resolving closely related ionic and neutral species, making it a potentially powerful tool for impurity profiling. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is a powerful analytical technique for the determination of the molecular weight and structural elucidation of Chlorpheniramine N-Oxide Dihydrochloride. It is also utilized for its quantitative analysis in biological matrices.
Fast Atom Bombardment (FAB) is a soft ionization technique particularly suitable for polar and thermally unstable molecules like N-oxides. allmpus.comresearchgate.net In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. researchgate.net This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can then be mass analyzed. allmpus.com
The characterization of antihistamine N-oxides, including metabolites of chlorpheniramine, has been successfully performed using FAB-MS. google.com This technique provides valuable molecular weight information and is often the initial step in a more detailed structural analysis.
Tandem mass spectrometry (MS/MS) is an essential tool for the definitive structural confirmation of metabolites like this compound. In an MS/MS experiment, the protonated molecule of the N-oxide is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a "fingerprint" for the molecule, allowing for its unambiguous identification.
The fragmentation of N-oxides in mass spectrometry often involves a characteristic neutral loss of oxygen (16 Da) or a hydroxyl radical (17 Da). pharmaffiliates.com For Chlorpheniramine N-Oxide, the protonated molecule would be expected to undergo fragmentation to reveal structural details of the parent compound. The study of fragmentation pathways of related N-oxides provides insights into the expected fragmentation of Chlorpheniramine N-Oxide. For instance, the loss of the N-oxide functional group and subsequent fragmentation of the chlorpheniramine backbone would generate a series of product ions that can be used for its identification and quantification in complex mixtures. pharmaffiliates.comdrugbank.com
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of multiple hallucinogens and their metabolites, including chlorpheniramine, in urine. drugbank.com Such methods rely on the specific fragmentation patterns of each compound for selective and sensitive detection.
Spectrophotometric Techniques for Characterization and Assay
Spectrophotometric techniques are widely used for the characterization and quantitative analysis of pharmaceutical compounds, including this compound.
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores. Chlorpheniramine and its N-oxide metabolite possess aromatic rings that absorb ultraviolet radiation. The UV spectrum of chlorpheniramine maleate in 0.1N HCl typically shows a maximum absorption (λmax) at approximately 261 nm. nih.gov Another study reports a λmax of 262 nm in 0.1N HCl. ekb.eg A quality inspection method for chlorpheniramine maleate utilizes high-performance liquid chromatography with UV detection at 225 nm to identify the chlorpheniramine oxide impurity. google.com The similarity in the core structure suggests that this compound would exhibit a comparable UV absorption profile.
Below is a table summarizing the UV-Vis spectral data for the parent compound, which can be used as a reference for the N-oxide metabolite.
| Compound | Solvent | λmax (nm) |
| Chlorpheniramine Maleate | 0.1N HCl | 261 nih.gov |
| Chlorpheniramine Maleate | 0.1N HCl | 262 ekb.eg |
| Chlorpheniramine Oxide Impurity | Mobile Phase | 225 google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. While specific NMR data for this compound is not publicly available, chemical suppliers of this compound often indicate the availability of such data upon request. arizona.edu
Based on the known structure of this compound, the expected NMR spectra would show characteristic signals for the aromatic protons of the chlorophenyl and pyridine (B92270) rings, as well as signals for the aliphatic protons of the propyl chain and the N-methyl groups. The formation of the N-oxide would induce shifts in the signals of the adjacent protons and carbons compared to the parent chlorpheniramine molecule.
For reference, ¹H NMR and ¹³C NMR data for the parent compound, chlorpheniramine, are available in public databases. sigmaaldrich.com
Application in Impurity Profiling and Quality Control Research
This compound, a primary metabolite and significant impurity of the first-generation antihistamine Chlorpheniramine, plays a crucial role in the quality control and impurity profiling of the active pharmaceutical ingredient (API), Chlorpheniramine Maleate. scbt.comsynthinkchemicals.comnih.gov Its availability as a certified reference standard enables pharmaceutical manufacturers to accurately identify and quantify its presence in drug formulations, ensuring the safety and purity of the final product. simsonpharma.comsimsonpharma.com
The process of impurity profiling is a critical component of pharmaceutical development and manufacturing, aimed at identifying and characterizing all potential impurities in a drug substance. This compound is frequently detected as an impurity in the synthesis of Chlorpheniramine Maleate. google.com Consequently, its use as a reference material is essential for validating analytical methods designed to monitor and control the levels of this and other related substances in the API.
In quality control laboratories, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of Chlorpheniramine and its related compounds. Research has demonstrated a robust HPLC method capable of separating Chlorpheniramine from its N-oxide and other specified impurities. This method allows for the effective monitoring of impurity levels in both the bulk drug and finished dosage forms. A representative example of such a method involves spiking a real-world formulation with the N-oxide impurity to confirm the resolution of the API peak from the impurity peak. scbt.com
The utilization of this compound as a reference standard supports quality testing to ensure product safety, particularly as there may not be an official public standard for the analysis of Chlorpheniramine impurities. scbt.com A patent for a quality detection method for Chlorpheniramine Maleate underscores the importance of the N-oxide impurity as a reference substance. This method utilizes HPLC to accurately control the content of this impurity during the production process and in the final quality assessment of the drug product. google.com
Below are data tables summarizing the analytical method parameters for impurity profiling and the key properties of this compound.
Data Tables
Table 1: HPLC Method for Impurity Profiling of Chlorpheniramine Maleate
Data sourced from an application note on the analysis of Chlorpheniramine Maleate organic impurities. scbt.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 3-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine N-oxide dihydrochloride |
| Synonyms | γ-(4-Chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine N-Oxide Dihydrochloride |
| CAS Number | 120244-82-8 (for the dihydrochloride salt) |
| Molecular Formula | C₁₆H₁₉ClN₂O · 2HCl |
| Molecular Weight | 363.71 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Application | A major metabolite and impurity of Chlorpheniramine, used as a reference standard. |
Data compiled from various chemical supplier and database sources. scbt.comsynthinkchemicals.comsimsonpharma.com
Metabolic Pathways and Biotransformation Studies of Chlorpheniramine N Oxide
Identification of Chlorpheniramine (B86927) N-Oxide as a Primary Oxidative Metabolite
Chlorpheniramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.govbiosynth.com The biotransformation of tertiary amines like chlorpheniramine can proceed via two main oxidative pathways: N-oxidation and N-dealkylation. nih.gov Early metabolic research identified N-demethylated products as key metabolites. libretexts.org However, more detailed investigations using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and stable isotope labeling have definitively established Chlorpheniramine N-Oxide as a significant metabolite.
A pivotal study examining the metabolism of chlorpheniramine in both rats and a human volunteer successfully identified Chlorpheniramine N-oxide in the urine of both species. This finding confirmed that N-oxidation is a relevant metabolic pathway in humans. Further supporting its role as a primary metabolite, commercial suppliers of chemical standards now list Chlorpheniramine N-Oxide as a major metabolite of its parent compound. The presence of this N-oxide has also been noted as a potential impurity in finished chlorpheniramine maleate (B1232345) products, underscoring its formation during relevant chemical processes. google.com
In Vitro Elucidation of Enzymatic Mechanisms of N-Oxidation
The enzymatic conversion of chlorpheniramine to its N-oxide is primarily carried out by two major microsomal enzyme systems: the Cytochrome P-450 (CYP450) system and the Flavin-Containing Monooxygenase (FMO) system. nih.govnih.gov Both systems are located in the endoplasmic reticulum of hepatocytes and other tissues, and they catalyze the oxidation of nucleophilic tertiary amines using NADPH and molecular oxygen. nih.govresearchgate.net
More specifically for N-oxidation, studies have shown that FMOs are also significant contributors. Research on d-chlorpheniramine in cultured rat brain microvascular endothelial cells (BMECs) demonstrated that N-oxide formation was catalyzed by FMO, as evidenced by competitive inhibition with the FMO-specific inhibitor methimazole. researchgate.net This indicates that both CYP450 and FMO systems are crucial in the N-oxidation of chlorpheniramine.
Table 1: Key Enzymes Implicated in Chlorpheniramine Metabolism
| Enzyme System | Specific Isozyme(s) | Metabolic Reaction | Species Studied | Reference |
|---|---|---|---|---|
| Cytochrome P-450 (CYP) | CYP2D6 | Overall Metabolism (primarily N-Demethylation) | Human | researchgate.netpharmaceresearch.com |
| Cytochrome P-450 (CYP) | CYP2C11, CYP2B1 | N-Demethylation | Rat | nih.gov |
| Flavin-Containing Monooxygenase (FMO) | Not specified | N-Oxidation | Rat | researchgate.net |
Exploration of Further Metabolic Transformations of the N-Oxide (e.g., De-oxidation)
While direct studies on the de-oxidation of Chlorpheniramine N-Oxide are limited, research on other tertiary amine N-oxides has elucidated a viable enzymatic mechanism. A unique N-oxide reduction system has been identified in rat liver preparations, including microsomes and cytosol. nih.gov This system, which operates under anaerobic conditions, utilizes a quinone reductase (like DT-diaphorase) and a hemoprotein (such as those found in catalase or hemoglobin). nih.gov The process involves the reduction of a quinone (e.g., menadione) by the reductase, followed by the heme-catalyzed, non-enzymatic reduction of the N-oxide by the resulting hydroquinone. nih.gov This system was shown to effectively reduce the N-oxides of imipramine (B1671792) and cyclobenzaprine (B1214914) back to their parent tertiary amines. nih.gov Given that this reductive system is present in the same subcellular liver fractions where chlorpheniramine is oxidized, it is plausible that Chlorpheniramine N-Oxide could undergo similar de-oxidation in vivo.
Comparative Biotransformation in Different In Vitro Systems
The metabolism of chlorpheniramine, including the formation of its N-oxide, exhibits notable species-dependent differences. Comparative studies are essential for extrapolating animal data to humans.
An in vivo study directly comparing metabolites in rats and a human subject found that while Chlorpheniramine N-oxide was present in the urine of both, other metabolites were unique to the rat. Specifically, hydroxylated metabolites on the pyridyl ring and a glucuronide conjugate of 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid were identified only in rat urine.
In vitro studies using liver microsomes from different species have revealed further variations, particularly in stereoselectivity.
Rat Liver Microsomes: N-demethylation of the pharmacologically active (S)-(+)-enantiomer of chlorpheniramine occurs approximately 35% faster than the (R)-(-)-enantiomer. nih.gov
Rabbit Liver Microsomes: These microsomes metabolize chlorpheniramine several-fold faster than rat microsomes. nih.gov Metabolites identified include monodesmethyl- and didesmethylchlorpheniramine, as well as products of deamination. nih.gov
Mouse Liver Microsomes: In contrast to rats and rabbits, microsomes from several inbred mouse strains showed no significant stereoselectivity in the N-demethylation of chlorpheniramine enantiomers, demonstrating that this trait is species-dependent. nih.gov
These findings highlight the complexity of extrapolating metabolic data across species and the value of using multiple in vitro systems to build a comprehensive metabolic profile.
Table 2: Comparative Metabolites of Chlorpheniramine Identified in Various Systems
| Metabolite | Human (in vivo) | Rat (in vivo/in vitro) | Rabbit (in vitro) | Reference |
|---|---|---|---|---|
| Chlorpheniramine N-Oxide | Yes | Yes | Not Reported | |
| Monodesmethylchlorpheniramine | Yes | Yes | Yes | libretexts.orgnih.govnih.gov |
| Didesmethylchlorpheniramine | Yes | Yes | Yes | libretexts.orgnih.govnih.gov |
| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | Yes | Yes | Yes | nih.gov |
| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | Yes | Yes | Not Reported | |
| Hydroxylated Metabolites (on pyridyl ring) | No | Yes | Not Reported | |
| Glucuronide of propionic acid metabolite | No | Yes | Not Reported |
Contributions to Understanding First-Generation Antihistamine Metabolism
The detailed study of chlorpheniramine's biotransformation has significantly contributed to the broader understanding of how first-generation antihistamines are metabolized in the body. As one of the most widely used classical antihistamines, it serves as a model compound for its structural class (alkylamines). nih.govwikipedia.org
Key contributions include:
Establishing Major Pathways: Research on chlorpheniramine helped confirm that N-oxidation and N-demethylation are principal metabolic routes for tertiary amine antihistamines. nih.govlibretexts.org
Identifying Key Enzymes: The implication of CYP2D6 in human metabolism of chlorpheniramine provided a specific enzymatic target for understanding drug interactions and pharmacogenetic variability seen with many first-generation antihistamines. researchgate.net
Highlighting Stereoselectivity: The discovery that chlorpheniramine is metabolized stereoselectively, with the more active (S)-enantiomer being cleared more slowly than the (R)-enantiomer in humans, was a critical finding. researchgate.netpharmaceresearch.com This underscored the importance of considering stereochemistry in the pharmacokinetics and pharmacodynamics of other chiral first-generation antihistamines.
Demonstrating Species Differences: The marked differences in metabolic rates and metabolite profiles between humans, rats, rabbits, and mice emphasize that a single animal model may not be sufficient to predict human metabolism for this class of drugs. nih.gov
In Vitro Pharmacological Activity and Mechanistic Studies of Chlorpheniramine N Oxide Dihydrochloride
Antihistaminic Activity Assessment in Cellular Models
The antihistaminic activity of chlorpheniramine (B86927) and its metabolites is primarily mediated through their interaction with the histamine (B1213489) H1 receptor.
Chlorpheniramine functions as a potent inverse agonist at the histamine H1 receptor. wikipedia.org This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This antagonism has been demonstrated at both the molecular and cellular levels. In vitro studies using human nasal epithelial cells have shown that chlorpheniramine can counteract the effects of histamine. nih.gov For instance, it reverses the histamine-induced downregulation of aquaporin 5 (AQP5), a protein involved in maintaining airway surface liquid. nih.gov
The blockade of H1 receptors by chlorpheniramine has been quantified in human brain tissue, where the dextrorotatory stereoisomer, dexchlorpheniramine, exhibited a high binding affinity for the H1 receptor. wikipedia.orgnih.gov It is anticipated that Chlorpheniramine N-Oxide, as a major metabolite, would also interact with the H1 receptor, although its specific potency and efficacy as an antagonist or inverse agonist require direct experimental confirmation.
In vitro studies have established the receptor binding profile of chlorpheniramine. The dextrorotatory enantiomer, dexchlorpheniramine, displays a high affinity for the histamine H1 receptor, with a reported dissociation constant (Kd) of 15 nM in human brain tissue. wikipedia.org In contrast, its affinity for muscarinic acetylcholine (B1216132) receptors is significantly lower, with a Kd of 1,300 nM, indicating a degree of selectivity for the H1 receptor. wikipedia.org The affinity of various H1 receptor antagonists can be influenced by experimental conditions, such as the presence of sodium ions, which can act as allosteric modulators. nih.gov
Table 1: In Vitro Receptor Affinity of Dexchlorpheniramine
| Receptor | Dissociation Constant (Kd) (nM) | Tissue Source |
|---|---|---|
| Histamine H1 Receptor | 15 | Human Brain |
| Muscarinic Acetylcholine Receptors | 1,300 | Human Brain |
Data sourced from a study on dexchlorpheniramine, the dextrorotatory stereoisomer of chlorpheniramine. wikipedia.org
Investigation of Ancillary Pharmacological Properties (e.g., Anti-inflammatory Potential in Cell Lines)
Beyond its primary antihistaminic effects, chlorpheniramine exhibits ancillary pharmacological properties, including anti-inflammatory potential, which have been investigated in various cell lines. In vitro studies have demonstrated that chlorpheniramine can inhibit the proliferation of MCF-7 and MDA-MB 231 breast cancer cells, as well as Ehrlich ascites carcinoma cells.
Furthermore, chlorpheniramine has been shown to possess anti-inflammatory effects by modulating cellular pathways involved in inflammation. In human nasal epithelial cells, chlorpheniramine attenuates the histamine-mediated downregulation of AQP5 by suppressing the activation of the NF-κB signaling pathway. nih.gov The NF-κB pathway is a key regulator of inflammatory responses. Some research also suggests that first-generation antihistamines like chlorpheniramine may have antiviral properties. nih.govresearchgate.netnih.gov It is plausible that Chlorpheniramine N-Oxide retains some of these anti-inflammatory and other ancillary properties of the parent compound.
Cellular Signaling Pathway Modulation (In Vitro)
In vitro studies have elucidated some of the cellular signaling pathways modulated by chlorpheniramine. A significant finding is its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway in human nasal epithelial cells. nih.gov This suppression prevents the downstream inflammatory effects triggered by histamine. The study also indicated that chlorpheniramine can reverse the inhibitory effect of histamine on the phosphorylation of cyclic adenosine (B11128) monophosphate-responsive element binding protein (p-CREB), which is involved in the expression of AQP5. nih.gov
During early neurogenesis in rat models, systemic administration of chlorpheniramine was found to impact the expression and distribution of neuronal cortical markers such as FOXP2, SATB2, and TBR1, suggesting an influence on developmental signaling pathways. nih.gov While these studies focus on the parent drug, they provide a foundation for investigating whether Chlorpheniramine N-Oxide Dihydrochloride (B599025) modulates similar or different signaling cascades.
Structure-Activity Relationships Correlated with In Vitro Receptor Interactions
The structure-activity relationship (SAR) for alkylamine antihistamines, including chlorpheniramine, is relatively well-understood. Chlorpheniramine is a chiral molecule, and its antihistaminic activity resides primarily in the dextrorotatory (+)-S-enantiomer, dexchlorpheniramine. nih.gov The key structural features for H1 receptor binding include a tertiary amine group connected by an ethyl chain to a diarylmethyl moiety.
The introduction of a chlorine atom at the para-position of one of the phenyl rings in pheniramine (B192746) to form chlorpheniramine enhances its potency. The N-oxide formation in the metabolite, Chlorpheniramine N-Oxide, involves the oxidation of the tertiary amine. This structural modification would be expected to alter the molecule's polarity and three-dimensional conformation, which in turn could influence its binding affinity and selectivity for the H1 receptor and other off-target receptors. A detailed SAR study of Chlorpheniramine N-Oxide Dihydrochloride would be necessary to precisely determine how this N-oxidation impacts its interaction with the H1 receptor at a molecular level.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorpheniramine |
| Dexchlorpheniramine |
| Histamine |
Degradation Kinetics and Stability Assessment of Chlorpheniramine N Oxide Dihydrochloride
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition. asianpubs.org The behavior of the parent compound, Chlorpheniramine (B86927), under these conditions provides a foundational understanding of the potential liabilities of its N-Oxide derivative.
While specific acidic hydrolysis pathways for Chlorpheniramine N-Oxide Dihydrochloride (B599025) are not detailed in the reviewed literature, studies on Chlorpheniramine Maleate (B1232345) demonstrate its susceptibility to acid-catalyzed degradation. When subjected to acidic conditions (1.0 M and 5.0 M HCl), Chlorpheniramine Maleate showed a degradation of up to 2.31%. nih.gov The primary hydrolytic event for the parent compound involves the cleavage of the maleate salt, but the core structure remains relatively stable under moderate acidic stress. researchgate.netnih.gov It is plausible that the N-oxide functional group could also be subject to hydrolysis under more stringent acidic conditions, potentially leading to the parent amine or other related products, though further studies are required to confirm these pathways.
Under basic stress conditions, Chlorpheniramine Maleate exhibits more significant degradation than in acidic media. Studies have shown degradation of up to 10.49% when exposed to 1.0 M and 5.0 M NaOH. nih.gov For Chlorpheniramine N-Oxide, the N-oxide bond may be susceptible to cleavage under strong alkaline conditions, which could regenerate the parent Chlorpheniramine. However, without specific studies, the exact mechanisms and resulting degradants remain theoretical. One study noted that hydrolysis of Chlorpheniramine Maleate using NaOH resulted in degradation products that were difficult to separate analytically due to tailing or overlapping peaks, indicating the complexity of the degradation profile in basic solutions. researchgate.net
Oxidative stress is a highly relevant degradation pathway, as Chlorpheniramine N-Oxide is itself a product of the oxidation of Chlorpheniramine. lgcstandards.com Active pharmaceutical ingredients containing an amine group are known to degrade into N-oxides under oxidative stress. lgcstandards.com Forced degradation studies using hydrogen peroxide (H₂O₂) on Chlorpheniramine Maleate resulted in degradation of up to 4.10%. nih.gov
The formation of Chlorpheniramine N-Oxide is a key process in this context. A patented method for preparing this compound utilizes an oxidant, such as m-chloroperoxybenzoic acid or hydrogen peroxide, in the presence of a basic substance like sodium bicarbonate. google.com This confirms that the tertiary amine in Chlorpheniramine is readily oxidized to the corresponding N-oxide. Further degradation of the N-oxide under oxidative conditions could potentially involve cleavage of the pyridine (B92270) or chlorophenyl rings, but this has not been extensively documented.
Photostability is a critical parameter, as exposure to light can induce degradation. mtc-usa.com Studies on the parent compound, Chlorpheniramine Maleate, show that it is susceptible to photolytic degradation. When exposed to direct sunlight for 8 hours, the compound degraded by up to 3.59%. nih.gov Another study utilized UV radiation at 254 nm to induce degradation. researchgate.net
More advanced studies on the photodegradation of Chlorpheniramine in aqueous solutions using a heterogeneous photo-Fenton-like process with solar irradiation have also been conducted. These studies revealed degradation kinetic constants of 1.57 × 10⁻³ min⁻¹ for photolysis alone, demonstrating the molecule's inherent sensitivity to light. rsc.orgresearchgate.net Given the structural similarity, it is highly probable that Chlorpheniramine N-Oxide Dihydrochloride also exhibits lability under UV radiation.
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Forced degradation studies on Chlorpheniramine Maleate have demonstrated its thermal lability, with degradation reaching up to 10.39%. nih.gov These studies were conducted by exposing the compound to dry heat. researchgate.net The increased degradation of Chlorpheniramine in certain formulations at higher temperatures (e.g., 40°C) further highlights its sensitivity to heat. ceu.es The stability of this compound at elevated temperatures is not specifically reported, but thermal stress should be considered a potential degradation pathway.
| Stress Condition | Reagent/Method | Extent of Degradation (%) | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 1.0 M and 5.0 M HCl | 2.31% | nih.gov |
| Basic Hydrolysis | 1.0 M and 5.0 M NaOH | 10.49% | nih.gov |
| Oxidative Degradation | Hydrogen Peroxide | 4.10% | nih.gov |
| Photolytic Degradation | Direct Sunlight (8 hours) | 3.59% | nih.gov |
| Thermal Degradation | Dry Heat | 10.39% | nih.gov |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Such a method must be able to separate the active ingredient from its degradation products, ensuring a reliable assessment of its stability. nih.gov For Chlorpheniramine, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed to separate the parent drug from its impurities and degradants, including Chlorpheniramine N-Oxide.
These methods are crucial for quality control, as Chlorpheniramine N-Oxide is a known impurity that must be monitored. google.com An effective HPLC method allows for the high-resolution, baseline separation of Chlorpheniramine from specified impurities such as Pheniramine (B192746) and Chlorpheniramine N-oxide. mtc-usa.com The development of such methods involves testing various columns, mobile phases, and detection wavelengths to achieve optimal separation.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Reversed-phase C18 (5 µm, 25 cm x 0.46 cm) | Ultimate XDB-C18 | Cogent Bidentate C8™ (4µm, 4.6 x 150 mm) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water/acetonitrile (B52724) | Ammonium (B1175870) dihydrogen phosphate (pH 3.0) / Acetonitrile (80:20 v/v) | A: 95% Water/5% Acetonitrile/0.05% TFA B: Acetonitrile/0.05% TFA (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm | UV at 225 nm | UV at 225 nm |
| Column Temperature | 30°C | 35°C | Not Specified |
| Reference | google.com | mtc-usa.com |
The validation of these methods according to ICH (International Council for Harmonisation) guidelines ensures their accuracy, precision, specificity, linearity, and robustness. The ability of these methods to separate the N-oxide impurity from the main Chlorpheniramine peak, even in complex formulations like syrups and tablets, demonstrates their suitability for stability monitoring and quality control throughout a product's shelf life. mtc-usa.com
Identification and Structural Characterization of Degradation Products
This compound is itself a principal degradation product of Chlorpheniramine, formed through oxidation. Its identification in pharmaceutical preparations is a key aspect of stability studies. Researchers utilize a range of advanced analytical techniques to detect and structurally characterize this compound when it emerges in drug formulations.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating Chlorpheniramine N-Oxide from its parent compound and other related substances. mtc-usa.com In stability studies of cold medicine formulations, an unidentified degradation product was discovered, which was later confirmed to be an interaction product of other components, but the methods used are standard for impurity profiling. ceu.es For specific identification, Liquid Chromatography-Mass Spectrometry (LC/MS) with an electrospray ionization (ESI) interface is employed to determine the molecular weight of degradation products. ceu.es
For definitive structural elucidation, a combination of spectroscopic techniques is necessary. A patent for a novel Chlorpheniramine oxide impurity details its characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com Once the degradation product is isolated, techniques including MS/MS, 1H NMR, 13C NMR, and various two-dimensional NMR methods (COSY, HMBC, HSQC) permit a complete structural characterization. ceu.es
The following table summarizes the analytical methods used for the identification and characterization of Chlorpheniramine N-Oxide.
| Analytical Technique | Purpose | Findings / Conditions |
| HPLC | Separation and Quantification | Used with a C18 or Cogent Bidentate C8™ column; detection at UV 225 nm or 215 nm. google.commtc-usa.comceu.es |
| LC/MS (ESI) | Molecular Weight Determination | Confirms the mass of the N-oxide impurity in complex mixtures. ceu.es |
| MS/MS | Structural Fragmentation Analysis | Provides detailed structural information by analyzing fragment ions. ceu.es |
| ¹H NMR & ¹³C NMR | Complete Structure Elucidation | Used to determine the precise arrangement of atoms within the molecule. google.comceu.es |
| 2D NMR (COSY, HMBC, HSQC) | Detailed Structural Confirmation | Establishes connectivity between protons and carbons for unambiguous identification. ceu.es |
This table is based on data from multiple sources detailing the analytical techniques for impurity identification in pharmaceutical products.
Evaluation of Compound Stability in Different Solvent Systems and Formulations
The stability of this compound is typically evaluated within the context of the pharmaceutical formulations in which it appears as a degradation product and in the solvent systems used for its analysis.
Stability in Formulations: Stability studies for pharmaceutical products containing Chlorpheniramine Maleate provide indirect evidence of the N-oxide's behavior. During these studies, formulations are stored under controlled conditions of temperature and relative humidity (RH). The concentration of Chlorpheniramine N-Oxide, an impurity, has been observed to increase with rising storage temperatures and times, particularly under accelerated stability conditions. ceu.es For example, in capsules containing Acetaminophen, Phenylephrine Hydrochloride, and Chlorpheniramine Maleate, the formation of degradation products was monitored over six months. ceu.es The detection and quantification of the N-oxide impurity in these studies imply its relative stability within the formulation matrix under these specific conditions, allowing it to accumulate and be measured.
The table below outlines typical conditions from stability studies where the presence of Chlorpheniramine-related degradation products is monitored.
| Storage Condition | Temperature | Relative Humidity (RH) | Duration |
| A | 25 °C | 60% | 6 Months |
| B | 30 °C | 60% | 6 Months |
| C (Accelerated) | 40 °C | 75% | 6 Months |
This table is representative of stability testing conditions mentioned for pharmaceutical capsules. ceu.es
Stability in Solvent Systems: The compound's stability in various solvent systems is crucial for developing reliable analytical methods. The selection of a suitable mobile phase in HPLC analysis requires that the analyte remains stable throughout the chromatographic run. Several solvent systems have been successfully used for the analysis of Chlorpheniramine N-Oxide, demonstrating its short-term stability in these media.
The following table lists solvent systems in which Chlorpheniramine N-Oxide is shown to be stable for the purposes of analytical testing.
| Solvent System Components | pH | Application |
| Acetonitrile / Ammonium Acetate (10mM) | 7.0 | LC/MS analysis of degradation products. ceu.es |
| Acetonitrile / Water / Trifluoroacetic Acid (TFA) (0.05%) | Not specified | HPLC separation of Chlorpheniramine and its specified impurities. mtc-usa.com |
| Acetonitrile / NH₄H₂PO₄ Solution | 3.0 | HPLC quality control testing for Chlorpheniramine Maleate and its oxide impurity. google.com |
| Methanol / 0.2% Triethylamine | Not specified | HPLC method for forced degradation studies of Chlorpheniramine Maleate. researchgate.net |
This table compiles information from various sources on HPLC methods used for the analysis of Chlorpheniramine and its related substances.
While extensive kinetic studies on the degradation of isolated this compound are not widely published, its behavior in different formulations and analytical solvents provides valuable insight into its stability characteristics.
In Vitro Toxicological Assessment of Chlorpheniramine N Oxide Dihydrochloride
Cytotoxicity Evaluation in Diverse Mammalian Cell Lines
A thorough search of scientific databases and literature yields no specific studies on the cytotoxic effects of Chlorpheniramine (B86927) N-Oxide Dihydrochloride (B599025) across the requested mammalian cell lines.
Assessment of Cell Viability and Proliferation in Renal Cell Lines (e.g., HEK-293)
There is no publicly available research data assessing the impact of Chlorpheniramine N-Oxide Dihydrochloride on the cell viability and proliferation of human embryonic kidney (HEK-293) cells or other renal cell lines.
Cytotoxic Effects on Hepatic Cell Lines (e.g., WRL-68, HepG2)
Specific studies evaluating the cytotoxic effects of this compound on human hepatic cell lines such as WRL-68 or HepG2 have not been identified in the available literature. While the formation of d-chlorpheniramine N-oxide has been observed in rat primary hepatocytes, the cytotoxic impact of the dihydrochloride salt on these or similar cell lines has not been documented. researchgate.net
Impact on Intestinal Cell Lines (e.g., Caco-2)
No dedicated research investigating the in vitro impact of this compound on the viability and proliferation of human intestinal Caco-2 cells is currently available.
Effects on Other Relevant Cell Types (e.g., MCF-7, MDA-MB 231)
While the parent compound, Chlorpheniramine, has been shown to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines, there are no specific studies available that detail the cytotoxic effects of its N-Oxide Dihydrochloride metabolite on these cell lines.
Investigation of Subcellular Responses to Exposure (e.g., Mitochondrial Function, Oxidative Stress Markers)
There is a lack of specific research into the subcellular responses induced by this compound. Studies investigating its effect on mitochondrial function or the induction of oxidative stress markers in vitro are not present in the public scientific literature. Research on the parent compound, Chlorpheniramine, has suggested a potential for inducing oxidative stress and affecting mitochondrial function, but these findings cannot be directly attributed to its N-oxide metabolite without specific investigation. mazums.ac.irmazums.ac.irscialert.net
Genotoxicity and Mutagenicity Screening in Appropriate In Vitro Models
No publicly available data from genotoxicity or mutagenicity screening assays for this compound could be identified. While studies have been conducted on the genotoxic potential of the parent compound, Chlorpheniramine, similar assessments for its N-oxide dihydrochloride metabolite are absent from the scientific literature. mazums.ac.irmazums.ac.irnih.govscielo.br
Future Directions and Emerging Research Avenues for Chlorpheniramine N Oxide Dihydrochloride
Development of Advanced Computational Models for Predicting Biological Activities
The prediction of biological activity through computational models is a cornerstone of modern drug discovery and development. For Chlorpheniramine (B86927) N-Oxide Dihydrochloride (B599025), the development of advanced in silico models represents a critical step in forecasting its behavior and potential effects.
Future research will likely focus on the development of sophisticated Quantitative Structure-Activity Relationship (QSAR) models. These models build a relationship between the physicochemical properties of a compound and its biological activity. For Chlorpheniramine N-Oxide Dihydrochloride, QSAR studies could predict its potential for off-target effects, binding affinities to various receptors, and toxicological endpoints. By comparing the QSAR models of the N-oxide metabolite with those of the parent chlorpheniramine, researchers can gain insights into how N-oxidation alters the molecule's interaction with biological targets.
Furthermore, molecular docking simulations can provide a more granular understanding of its interactions. These computational techniques can model the binding of this compound to the active sites of various enzymes, particularly cytochrome P450 (CYP) isoforms, to predict its potential as an enzyme inhibitor or substrate. nih.govbohrium.com Such models are invaluable for anticipating drug-drug interactions and understanding metabolic pathways. wustl.edu The integration of machine learning algorithms with these computational models can further enhance their predictive accuracy, enabling the analysis of large datasets to identify subtle patterns in structure-activity relationships. nih.gov
Exploration of Novel Synthetic Strategies for Analogues and Deuterated Derivatives
The synthesis of analogues and deuterated forms of this compound is a promising avenue for both therapeutic innovation and mechanistic studies.
Novel synthetic strategies are needed to efficiently produce a library of analogues. These analogues, with modifications to the pyridine (B92270) ring, the chlorophenyl group, or the dimethylamino moiety, can be used to probe the structure-activity relationship of the N-oxide metabolite. Such studies could lead to the identification of compounds with improved properties, such as enhanced selectivity for a particular receptor or a more favorable metabolic profile. Existing synthetic routes for chlorpheniramine can serve as a foundation for developing methods to produce its N-oxide analogues. researchgate.netpatsnap.comgoogle.comgoogle.com
The synthesis of deuterated derivatives of this compound is another critical research area. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic fate of a drug by slowing down metabolic reactions at the site of deuteration. This "kinetic isotope effect" can lead to a longer half-life and reduced formation of potentially reactive metabolites. General methods for the deuteration of amines and aromatic systems can be adapted for this purpose. nih.govresearchgate.netyoutube.comorganicchemistrytutor.com Studying the effects of deuteration on the metabolism of this compound can provide valuable insights into its metabolic pathways and could potentially lead to the development of "soft drugs" with improved safety profiles.
Research into its Utility as a Biopharmaceutical Reference Standard
This compound is already recognized as an impurity of chlorpheniramine and is available as a reference standard. nih.govcerilliant.comsigmaaldrich.comlgcstandards.commedchemexpress.com However, dedicated research into its broader utility as a biopharmaceutical reference standard is warranted.
As a major metabolite, its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies of chlorpheniramine. nih.govdntb.gov.ua The availability of a well-characterized, high-purity reference standard of this compound is essential for the validation of analytical methods used in these studies. Future research should focus on developing and validating robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of this metabolite in plasma, urine, and other biological samples. nih.gov
Furthermore, its use as a reference standard is critical for pharmaceutical quality control. Manufacturers of chlorpheniramine products need to monitor and control the levels of impurities, including the N-oxide metabolite, to ensure the safety and efficacy of their products. Research into the stability of this compound under various storage conditions and its compatibility with different analytical systems will enhance its value as a reliable reference material.
Investigations into its Role in Drug-Drug Interactions (In Vitro Enzymatic Studies)
Understanding the potential of this compound to cause drug-drug interactions (DDIs) is paramount for ensuring patient safety. In vitro enzymatic studies are the primary method for investigating these interactions.
The parent compound, chlorpheniramine, is known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6, and can also act as an inhibitor of this enzyme. nih.govnih.gov This raises the question of whether the N-oxide metabolite retains or possesses altered inhibitory activity towards CYP enzymes. Future research should involve in vitro incubation studies using human liver microsomes or recombinant CYP enzymes to assess the inhibitory potential of this compound against a panel of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). bohrium.comnih.govnih.govmdpi.com
These studies will determine the inhibition constants (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govyoutube.comyoutube.comyoutube.com If significant inhibition is observed, further studies can be conducted to evaluate the potential for clinically relevant DDIs when chlorpheniramine is co-administered with other drugs that are substrates for the inhibited enzymes. Such research is crucial for providing guidance on the safe use of chlorpheniramine and for understanding the complete metabolic and interaction profile of the drug and its metabolites. uniwa.grdrugs.com
Q & A
How can researchers identify and characterize Chlorpheniramine N-Oxide Dihydrochloride in biological samples?
Basic Question
To identify and characterize this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For example, Cogent Bidentate C8 columns enable efficient separation of Chlorpheniramine N-Oxide from its parent compound and other metabolites . Additionally, derivative spectrophotometry can resolve overlapping spectral peaks in ternary mixtures, as demonstrated in studies analyzing chlorpheniramine maleate and related compounds . Validation parameters (linearity, precision, LOD/LOQ) should adhere to ICH guidelines.
What are the challenges in elucidating the metabolic pathways of this compound compared to its parent compound?
Advanced Question
Key challenges include distinguishing phase I/II metabolites and addressing interspecies variability. In vitro models (e.g., liver microsomes) combined with LC-MS/MS are critical for mapping oxidative pathways. Studies on similar N-oxide derivatives, such as Clozapine N-Oxide, highlight the importance of monitoring reverse metabolism (e.g., reduction back to the parent drug) using isotopic labeling . Cross-referencing metabolic data from Cashman (1990) and Kasuya (1991) can resolve discrepancies in enzyme kinetics .
How can discrepancies in pharmacokinetic data for this compound be resolved?
Advanced Question
Discrepancies often arise from methodological variability, such as extraction efficiency or detector sensitivity. A harmonized approach includes:
- Standardizing sample preparation (e.g., solid-phase extraction for plasma).
- Using deuterated internal standards (e.g., Dexchlorpheniramine-d8) to correct matrix effects .
- Cross-validating results with orthogonal methods, such as UPLC-QTOF-MS for high-resolution metabolite profiling .
What are the best practices for synthesizing this compound?
Basic Question
Synthesis typically involves oxidizing chlorpheniramine with hydrogen peroxide or m-chloroperbenzoic acid, followed by dihydrochloride salt formation. Critical steps include:
- Monitoring reaction progress via TLC or HPLC to prevent over-oxidation.
- Purifying intermediates using recrystallization (e.g., ethanol/water mixtures) .
- Validating purity with elemental analysis and spectroscopic methods (¹H/¹³C NMR, FT-IR) .
How can environmental degradation products of this compound be assessed?
Advanced Question
Long-term environmental studies should evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Experimental designs from Project INCHEMBIOL recommend:
- Simulating natural conditions (pH, temperature, UV exposure) to track degradation kinetics.
- Using high-resolution mass spectrometry (HRMS) to identify transformation products.
- Assessing ecotoxicity via bioassays (e.g., Daphnia magna mortality assays) .
What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
Basic Question
RP-HPLC remains the gold standard. For example, a validated method using a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min achieves baseline separation . Derivative spectrophotometry (1D or 2D) is cost-effective for routine analysis in multi-component formulations, with λ = 260 nm for quantification .
What strategies are effective for impurity profiling during API synthesis of this compound?
Advanced Question
Impurity profiling requires:
- Pharmacopeial reference standards (e.g., TRC C424310 for Chlorpheniramine N-Oxide) to identify process-related impurities .
- Forced degradation studies (acid/base hydrolysis, oxidation) to characterize degradation products.
- Orthogonal chromatographic methods (e.g., HILIC for polar impurities) coupled with charged aerosol detection .
How does the receptor binding affinity of this compound compare to chlorpheniramine?
Advanced Question
In vitro receptor binding assays (e.g., radioligand displacement) are essential. While chlorpheniramine acts as a histamine H1 antagonist, its N-oxide metabolite may exhibit reduced affinity due to steric hindrance from the oxygen atom. Comparative studies on similar compounds (e.g., Clozapine N-Oxide) show that N-oxidation can alter selectivity for muscarinic or dopaminergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
